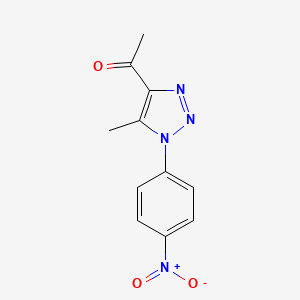

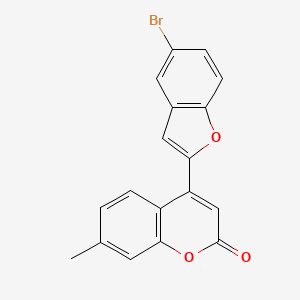

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran rings can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . A series of chalcones were synthesized by condensation of 1-(5-bromo-1-benzofuran-2-yl)ethanone and various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, making them an important basis for medicinal chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For example, (5-Bromo-1-benzofuran-2-yl)methanol has a melting point of 101 °C, a boiling point of 332.6±27.0 °C (Predicted), and a density of 1.665±0.06 g/cm3 (Predicted) .Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating that they can have various molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one has several advantages for lab experiments, including its availability, stability, and low toxicity. It is readily available from hop cones and can be synthesized in large quantities. This compound is also stable under various conditions, including pH, temperature, and light. However, xanthohumol has some limitations for lab experiments, such as its poor solubility in water and limited bioavailability. These issues can be addressed by using appropriate solvents and delivery systems.

Zukünftige Richtungen

There are many future directions for research on xanthohumol. One potential area of investigation is the development of xanthohumol-based therapeutics for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of xanthohumol. Moreover, the exploration of new synthetic methods and analogs of xanthohumol may lead to the discovery of more potent and selective compounds. Finally, the investigation of the pharmacokinetics and pharmacodynamics of xanthohumol in humans may provide valuable insights into its clinical applications.

Synthesemethoden

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one can be synthesized from the prenylated chalcone isoxanthohumol, which is extracted from hop cones. Isoxanthohumol can be converted into xanthohumol by demethylation and debromination using sodium hydroxide and zinc dust, respectively. Alternatively, xanthohumol can be synthesized from 2'-hydroxychalcones using a palladium-catalyzed cross-coupling reaction with 3-bromo-4-methylphenylboronic acid.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also exhibits antioxidant activity by scavenging free radicals and preventing lipid peroxidation. Moreover, it has been reported to have anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis in various cancer cell lines.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-(5-Bromo-1-benzofuran-2-yl)-7-methylchromen-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties . Additionally, this compound can bind to specific proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways . This modulation can lead to changes in gene expression, promoting the expression of genes involved in cell survival and proliferation. Furthermore, this compound can affect cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased ATP production and improved cellular energy status.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as transcription factors and receptors, altering their activity and influencing gene expression . It can also inhibit or activate enzymes involved in various biochemical pathways, thereby modulating their activity and affecting cellular processes. For example, it has been shown to inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and altered cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and sustained modulation of gene expression. Some degradation products may form over time, which could potentially influence its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been identified, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it has been shown to increase the levels of certain antioxidants, such as glutathione, thereby enhancing the cell’s ability to combat oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in target tissues, enhancing its biological activity. The compound can also be transported across cell membranes via passive diffusion, contributing to its widespread distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and activity.

Eigenschaften

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3/c1-10-2-4-13-14(9-18(20)22-16(13)6-10)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGMFCCMRDAMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2623829.png)

![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2623830.png)

![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2623836.png)

![2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide](/img/structure/B2623839.png)

![3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2623840.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2623841.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2623842.png)